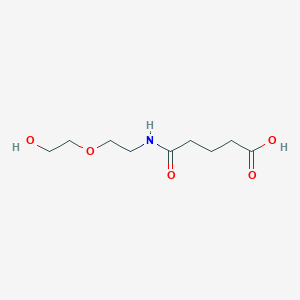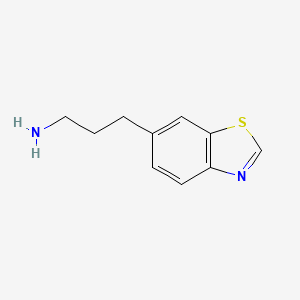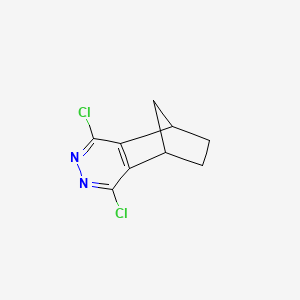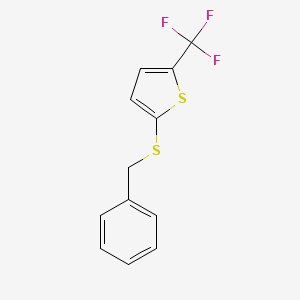
5-Bromo-3-ethyl-6-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-ethyl-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and have been identified in many important synthetic drug molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-methyl-1H-indole typically involves the bromination of an indole precursor. One common method includes the reaction of 5-bromo-1H-indole with ethyl and methyl substituents under controlled conditions. For instance, the reaction might involve the use of pyridine and triethylamine as bases, with the addition of bromine in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-ethyl-6-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-ethyl-6-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-ethyl-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-indole: A simpler derivative with similar bromination but without the ethyl and methyl substituents.
3-Ethyl-1H-indole: Lacks the bromine and methyl groups but shares the ethyl substitution.
6-Methyl-1H-indole: Contains the methyl group but lacks the bromine and ethyl substituents.
Uniqueness
5-Bromo-3-ethyl-6-methyl-1H-indole is unique due to its specific combination of bromine, ethyl, and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12BrN |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
5-bromo-3-ethyl-6-methyl-1H-indole |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-4-7(2)10(12)5-9(8)11/h4-6,13H,3H2,1-2H3 |
InChI-Schlüssel |
XNLLALDITLGTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC2=C1C=C(C(=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


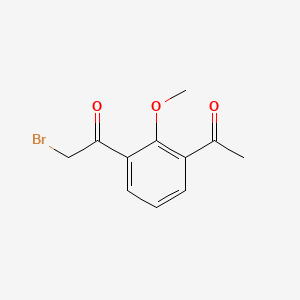

![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)

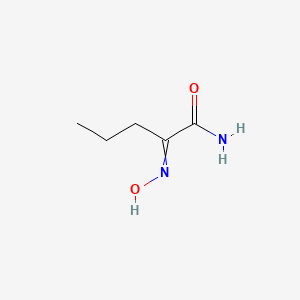
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)

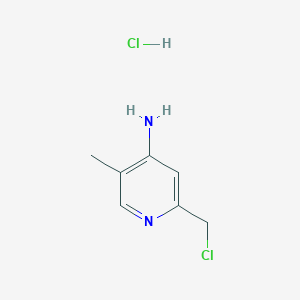
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
